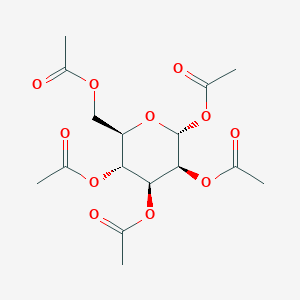

alpha-d-Mannose pentaacetate

Beschreibung

BenchChem offers high-quality alpha-d-Mannose pentaacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-d-Mannose pentaacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTITAGPBXDDGR-OWYFMNJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301313184 | |

| Record name | α-D-Mannose pentaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4163-65-9 | |

| Record name | α-D-Mannose pentaacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4163-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-D-Mannose pentaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-D-Mannopyranose, 1,2,3,4,6-pentaacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of alpha-d-Mannose pentaacetate?

Alpha-D-Mannose Pentaacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of alpha-d-Mannose pentaacetate. It includes key experimental data, protocols for its synthesis and characterization, and a summary of its applications in research and development, particularly in the fields of glycobiology and drug discovery.

Core Physical and Chemical Properties

Alpha-D-Mannose pentaacetate is the per-acetylated form of alpha-d-Mannose, a C-2 epimer of glucose. The presence of five hydrophobic acetyl groups significantly alters its properties compared to the parent monosaccharide, making it more soluble in organic solvents and suitable for use as a glycosyl donor or an intermediate in organic synthesis.[1]

Quantitative Data Summary

The following tables summarize the key physical and chemical identification data for alpha-d-Mannose pentaacetate.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | [(2R,3R,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate[2][3] |

| Synonyms | 1,2,3,4,6-Penta-O-acetyl-α-D-mannopyranose, D-Mannose Pentaacetate[1][4] |

| CAS Number | 4163-65-9[2][4][5] |

| Molecular Formula | C₁₆H₂₂O₁₁[1][2][4] |

| Molecular Weight | 390.34 g/mol [2][4][6] |

| InChI Key | LPTITAGPBXDDGR-OWYFMNJBSA-N[1][3] |

Table 2: Physicochemical Properties

| Property | Value | Conditions |

| Appearance | White to off-white crystalline powder[1][4][7] | Ambient |

| Melting Point | 60 - 76 °C (Range from various sources)[3][4][8][9] | - |

| Boiling Point | Not available | - |

| Optical Rotation | +49.0° to +57.0°[4][9] | c=1, Chloroform |

| +55.0° to +55.8°[5] | c=2.2% (w/v), Chloroform, 25°C | |

| +36°[8] | c=2, Acetone, 20°C | |

| Solubility | Readily soluble in Chloroform (CHCl₃)[1][4][5] | - |

| Soluble in Methanol, DMSO, DMF, DCM, EtOAc[1][3] | - | |

| Insoluble in water[1][4] | - | |

| Purity | ≥95% (HPLC), ≥98% (GC, TLC)[4][5][8][9] | - |

| Storage | -20°C to 8°C, heat sensitive[3][5][9] | - |

Chemical Reactivity and Stability

Alpha-D-Mannose pentaacetate is an acetylated derivative of the sugar mannose.[1] The five acetyl groups serve as protecting groups for the hydroxyls, enhancing the compound's stability and allowing for selective chemical modifications.[1]

Its primary role in synthetic chemistry is as a glycosyl donor or an intermediate for the preparation of other key molecules.[1][8] The anomeric acetate at the C-1 position is a competent leaving group, which allows it to be used in glycosylation reactions to form glycosidic bonds. It is a crucial building block for synthesizing complex carbohydrates, glycoconjugates, and glycosides.[8] For instance, it is used to synthesize thioglycosides, N-glycosides, and bromo-tetra-O-acetyl mannopyranose.[4] The stability conferred by the acetyl groups makes it a preferred choice for researchers in glycobiology and drug development.[8]

Experimental Protocols

Synthesis of Alpha-D-Mannose Pentaacetate

A common method for preparing alpha-d-Mannose pentaacetate is through the acetylation of D-mannose. A modern approach focuses on achieving high stereoselectivity for the alpha anomer.

Objective: To synthesize high-purity, solid alpha-penta-O-acetyl mannose while inhibiting the formation of the beta anomer.

Materials:

-

Natural D-mannose (raw material)

-

Acetic anhydride

-

Cesium fluoride (catalyst)

-

Appropriate solvent system for reaction and crystallization

Methodology:

-

The synthesis is based on the traditional acetic anhydride acetylation process.[10]

-

Natural D-mannose is used as the starting raw material.[10]

-

A catalytic amount of cesium fluoride is added to the reaction mixture. The catalyst acts to inhibit the formation of the beta-penta-O-acetyl mannose anomer.[10]

-

The reaction proceeds, leading to the per-O-acetylation of mannose.

-

Following the reaction, high-purity solid alpha-penta-O-acetyl mannose is obtained through direct crystallization and separation from the reaction mixture.[10]

-

This method is noted for its simple process, low cost, and suitability for large-scale production.[10]

Caption: Synthesis and purification workflow.

Characterization Methods

The identity and purity of alpha-d-Mannose pentaacetate are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the structure.[11] In ¹H NMR, the chemical shift of the anomeric proton (H-1) is characteristic of the alpha anomer, typically appearing around δ 5.83 ppm in CDCl₃.[12]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound, often with a purity specification of ≥95%.[9][11] A common setup involves a reversed-phase C18 column.[12]

-

Thin Layer Chromatography (TLC): TLC is a suitable technique for monitoring the progress of reactions and assessing purity, with typical assays showing ≥98%.[5]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.[1]

Applications in Research and Drug Development

Alpha-D-Mannose pentaacetate is a versatile intermediate with significant applications in biotechnology and pharmaceutical development.

-

Glycobiology and Oligosaccharide Synthesis: It serves as a fundamental building block for the synthesis of complex carbohydrates, aiding in the study of glycoproteins and glycolipids.[8]

-

Drug Development and Delivery: The compound is utilized in the development of therapeutics where specific carbohydrate structures are required for targeting or activity.[8] Examples include the synthesis of:

-

Mannose-conjugated platinum complexes with cytotoxicity against cancer cell lines.[4]

-

Photodynamic therapy agents and functionalized silicon nanocrystals for cancer cell imaging.[4]

-

Polymeric drug delivery systems.[4]

-

Increasing the anti-inflammatory and analgesic activity of molecules like tocopherol and morphine through conjugation.[4]

-

-

Vaccine Development: It is employed in the production of oligosaccharides that are essential components in the development of modern vaccines.[8]

Caption: Role as a key intermediate in R&D.

References

- 1. CAS 4163-65-9: α-D-Mannose pentaacetate | CymitQuimica [cymitquimica.com]

- 2. alpha-D-Mannose pentaacetate | C16H22O11 | CID 11741089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synthose.com [synthose.com]

- 4. α-D-Mannose Pentaacetate|4163-65-9--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

- 5. α-D-マンノースペンタアセタート | Sigma-Aldrich [sigmaaldrich.com]

- 6. Mannose pentaacetate | C16H22O11 | CID 11383716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. α,β-D-Mannose pentaacetate | CymitQuimica [cymitquimica.com]

- 8. chemimpex.com [chemimpex.com]

- 9. alpha-D-Mannose Pentaacetate | 4163-65-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. Preparation method for alpha-penta-o-acetyl mannose (2019) | Li Wenju [scispace.com]

- 11. alpha-d-Mannose pentaacetate - Creative Biolabs [creative-biolabs.com]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide to the Solubility of alpha-d-Mannose Pentaacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of alpha-d-mannose pentaacetate in various organic solvents. This information is critical for researchers and professionals involved in drug development, glycobiology, and synthetic organic chemistry, where alpha-d-mannose pentaacetate serves as a key building block for the synthesis of glycoconjugates, glycomimetics, and other biologically active molecules.

Core Concepts: Solubility and its Importance

The solubility of a compound is a fundamental physicochemical property that dictates its utility in various applications. In the context of drug development and chemical synthesis, understanding the solubility of a starting material like alpha-d-mannose pentaacetate is paramount for:

-

Reaction Condition Optimization: Selecting an appropriate solvent system is crucial for ensuring that reactants are in the same phase, leading to optimal reaction kinetics and yields.

-

Purification Processes: Solubility differences are exploited in techniques like crystallization and chromatography to isolate and purify the desired product.

-

Formulation Development: For biological testing, the compound must be dissolved in a biocompatible solvent.

-

Analytical Method Development: Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy require the analyte to be dissolved in a suitable solvent.

Quantitative Solubility Data of alpha-d-Mannose Pentaacetate

The following table summarizes the available quantitative and qualitative solubility data for alpha-d-mannose pentaacetate in a range of common organic solvents.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility | Temperature (°C) | Observations |

| Chloroform | CHCl₃ | 119.38 | 100 mg/mL[1] | 25[1] | Clear, colorless solution.[1] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 100 mg/mL[2][3] | Not Specified | Ultrasonic assistance may be needed.[2][3] |

| Methanol (MeOH) | CH₄O | 32.04 | Soluble | Not Specified | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Soluble | Not Specified | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Soluble | Not Specified | - |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Soluble | Not Specified | - |

| Water | H₂O | 18.02 | Insoluble | Not Specified | - |

Experimental Protocol for Determining Solubility of Acetylated Carbohydrates

This section outlines a standardized protocol for determining the solubility of acetylated carbohydrates, such as alpha-d-mannose pentaacetate, in organic solvents. This method is adapted from general procedures for solubility determination.

Objective: To determine the solubility of an acetylated carbohydrate in a specific organic solvent at a given temperature.

Materials:

-

alpha-d-Mannose pentaacetate (or other acetylated carbohydrate)

-

Selected organic solvent (e.g., methanol, ethanol, ethyl acetate)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Constant temperature incubator or water bath

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector - RID) or a calibrated UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution (Equilibrium Method): a. Add an excess amount of the acetylated carbohydrate to a vial. The excess solid should be clearly visible. b. Add a known volume of the selected organic solvent to the vial. c. Tightly cap the vial and place it in a constant temperature incubator or water bath set to the desired temperature (e.g., 25 °C). d. Agitate the mixture using a vortex mixer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check for the continued presence of undissolved solid.

-

Sample Collection and Preparation: a. After the equilibration period, allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to sediment. b. Carefully withdraw a known volume of the supernatant using a syringe. c. Immediately filter the supernatant through a solvent-compatible 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles. d. Determine the mass of the filtered solution.

-

Quantification of Solute: a. Gravimetric Method (for non-volatile solvents): i. Evaporate the solvent from the filtered solution under reduced pressure or in a fume hood. ii. Weigh the residue to determine the mass of the dissolved solute. iii. Calculate the solubility in g/100 mL or other desired units. b. Chromatographic Method (e.g., HPLC-RID): i. Prepare a series of standard solutions of the acetylated carbohydrate of known concentrations in the same solvent. ii. Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration. iii. Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve. iv. Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve. v. Calculate the original concentration of the saturated solution, taking into account the dilution factor.

Data Analysis and Reporting:

-

Express the solubility as g/100 mL, mg/mL, or mol/L.

-

Specify the temperature at which the solubility was determined.

-

Report the mean and standard deviation of at least three independent measurements.

Visualizations: Signaling Pathways and Experimental Workflows

Selectin-Mediated Leukocyte Adhesion Signaling Pathway

Alpha-d-mannose pentaacetate is a precursor for synthesizing inhibitors of selectins, which are cell adhesion molecules crucial for inflammatory responses and cancer metastasis. The following diagram illustrates the signaling cascade initiated by selectin binding to its ligand, P-selectin glycoprotein ligand-1 (PSGL-1), on leukocytes. A synthetic inhibitor would block the initial binding of the selectin to its ligand.

Experimental Workflow for Glycoconjugate Synthesis

The solubility of alpha-d-mannose pentaacetate is a critical factor in the synthesis of glycoconjugates, such as glycopeptides. The following diagram outlines a typical experimental workflow for such a synthesis, highlighting the stages where solubility is important.

Conclusion

This technical guide provides essential information on the solubility of alpha-d-mannose pentaacetate in organic solvents, a critical parameter for its application in research and development. The provided data table, experimental protocol, and workflow diagrams serve as valuable resources for scientists and professionals in the field. It is important to note that while qualitative data is useful, for applications requiring high precision, experimental determination of solubility under specific conditions of temperature and in the exact solvent system is highly recommended. The continued investigation and reporting of such data will further enhance the utility of this important carbohydrate building block.

References

Stability of alpha-d-Mannose Pentaacetate Under Acidic and Basic Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-d-Mannose pentaacetate, a fully protected derivative of D-mannose, is a crucial intermediate in glycochemistry and drug discovery. The acetyl protecting groups enhance its solubility in organic solvents and modulate its reactivity, but their stability is a critical factor during synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the stability of alpha-d-Mannose pentaacetate under both acidic and basic conditions. It consolidates available data on its degradation, outlines detailed experimental protocols for stability assessment, and presents reaction mechanisms for its deacetylation. This document is intended to be a valuable resource for researchers working with acetylated carbohydrates, enabling them to anticipate and control the stability of these important molecules.

Introduction

alpha-d-Mannose pentaacetate is a synthetic derivative of D-mannose where all hydroxyl groups, including the anomeric one, are acetylated. This per-O-acetylation renders the molecule more hydrophobic and soluble in a range of organic solvents, which is advantageous for various chemical transformations.[1] However, the ester linkages of the acetyl groups are susceptible to hydrolysis under both acidic and basic conditions. The rate and regioselectivity of this deacetylation are influenced by factors such as pH, temperature, solvent, and the presence of catalysts. Understanding the stability of alpha-d-Mannose pentaacetate is paramount for its effective use as a glycosyl donor, in the synthesis of complex carbohydrates, and in the development of mannose-containing therapeutics.

Stability Profile of alpha-d-Mannose Pentaacetate

The stability of alpha-d-Mannose pentaacetate is primarily dictated by the susceptibility of its five acetyl ester groups to hydrolysis. The anomeric acetyl group at the C-1 position exhibits distinct reactivity compared to the other four ester groups due to the anomeric effect.

Stability Under Acidic Conditions

Under acidic conditions, the acetyl groups of alpha-d-Mannose pentaacetate can undergo hydrolysis. Studies involving Lewis acids, such as aluminum chloride (AlCl₃), have demonstrated the deacylation of peracetylated sugars, including mannose pentaacetate, typically in organic solvents at elevated temperatures.[2] While these conditions are primarily for synthetic transformations, they indicate the compound's instability in the presence of strong Lewis acids.

In aqueous acidic media, the hydrolysis is catalyzed by protons. The general mechanism involves the protonation of the carbonyl oxygen of the acetyl group, followed by nucleophilic attack by water. The rate of hydrolysis is dependent on the acid concentration and temperature.

Stability Under Basic Conditions

alpha-d-Mannose pentaacetate is also susceptible to deacetylation under basic conditions, proceeding via saponification of the ester groups. The reaction is typically faster than acid-catalyzed hydrolysis. Research on selective deacetylation has shown that the anomeric acetyl group can be removed with a certain degree of selectivity under specific conditions. For instance, using alkali metal fluorides like cesium fluoride (CsF) in polyethylene glycol (PEG)-400 can achieve selective anomeric deacetylation.[3] The relative ease of removal of the anomeric acetate from various hexose pentaacetates was found to follow the order: mannose > galactose > α-glucose > β-glucose.[3] This highlights the heightened reactivity of the anomeric position in the mannose derivative under these nucleophilic conditions.

Enzymatic deacetylation has also been explored. However, the use of enzymes like Candida antarctica Lipase-B on alpha-d-Mannose pentaacetate has been shown to be non-selective, resulting in a complex mixture of partially deacetylated products.[4]

Quantitative Stability Data

While specific kinetic studies on the degradation of alpha-d-Mannose pentaacetate under a wide range of pH and temperatures are not extensively documented in publicly available literature, the following tables provide a template for how such quantitative data would be presented. The hypothetical data is based on the general principles of ester hydrolysis.

Table 1: Hypothetical Degradation of alpha-d-Mannose Pentaacetate under Acidic Conditions

| Temperature (°C) | pH | [Acid] (M) | Half-life (t½) (hours) | Predominant Degradation Products |

| 25 | 1.0 | 0.1 HCl | > 48 | 1,2,3,4,6-Tetra-O-acetyl-α-D-mannopyranose |

| 50 | 1.0 | 0.1 HCl | 12 | 1,2,3,4,6-Tetra-O-acetyl-α-D-mannopyranose, other tetra-O-acetyl isomers |

| 50 | 2.0 | 0.01 HCl | 36 | 1,2,3,4,6-Tetra-O-acetyl-α-D-mannopyranose |

Table 2: Hypothetical Degradation of alpha-d-Mannose Pentaacetate under Basic Conditions

| Temperature (°C) | pH | [Base] (M) | Half-life (t½) (minutes) | Predominant Degradation Products |

| 25 | 10.0 | 0.001 NaOH | 180 | Partially deacetylated mannose species |

| 25 | 12.0 | 0.01 NaOH | 15 | D-mannose |

| 0 | 12.0 | 0.01 NaOH | 60 | Partially deacetylated mannose species |

Experimental Protocols for Stability Assessment

The following are detailed methodologies that can be adapted to quantitatively assess the stability of alpha-d-Mannose pentaacetate.

Protocol for Acidic Hydrolysis Stability Study

This protocol is adapted from general procedures for the acid hydrolysis of glycosidic bonds and can be modified for deacetylation studies.[1]

-

Preparation of Solutions:

-

Prepare a stock solution of alpha-d-Mannose pentaacetate (e.g., 10 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

-

Prepare aqueous acidic solutions of desired pH using hydrochloric acid (HCl) or trifluoroacetic acid (TFA) (e.g., pH 1, 2, 3).

-

-

Hydrolysis Reaction:

-

In a series of sealed vials, add a known volume of the alpha-d-Mannose pentaacetate stock solution.

-

Evaporate the organic solvent under a stream of nitrogen.

-

Add a known volume of the pre-heated acidic solution to each vial to achieve a final desired concentration of the substrate (e.g., 1 mg/mL).

-

Place the vials in a temperature-controlled water bath or heating block set to the desired temperature (e.g., 25°C, 50°C, 80°C).

-

-

Time-Point Sampling:

-

At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from the heat source.

-

Immediately neutralize the reaction by adding a stoichiometric amount of a suitable base (e.g., sodium bicarbonate).

-

Quench the reaction by placing the vial on ice.

-

-

Sample Analysis:

Protocol for Basic Hydrolysis (Saponification) Stability Study

-

Preparation of Solutions:

-

Prepare a stock solution of alpha-d-Mannose pentaacetate as described in section 4.1.

-

Prepare aqueous basic solutions of desired pH using sodium hydroxide (NaOH) (e.g., pH 10, 11, 12).

-

-

Hydrolysis Reaction:

-

Follow the procedure in step 2 of section 4.1, using the prepared basic solutions instead of acidic ones. It is advisable to conduct these experiments at a controlled, often lower, temperature (e.g., 0°C, 25°C) due to the faster reaction rates.

-

-

Time-Point Sampling:

-

At shorter time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), remove a vial.

-

Immediately neutralize the reaction with a stoichiometric amount of a suitable acid (e.g., HCl).

-

Place the vial on ice.

-

-

Sample Analysis:

-

Analyze the samples using HPLC or NMR as described in section 4.1.

-

Analytical Method: HPLC

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is suitable.

-

Mobile Phase: A gradient of water and acetonitrile is commonly used.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) where the acetyl groups have some absorbance, or a more universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).

-

Quantification: The concentration of alpha-d-Mannose pentaacetate and its hydrolysis products can be determined by creating a calibration curve with known standards.

Visualization of Workflows and Mechanisms

Experimental Workflow

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.org [rsc.org]

- 6. storage.imrpress.com [storage.imrpress.com]

An In-depth Technical Guide to α-D-Mannose Pentaacetate for Researchers and Drug Development Professionals

Introduction: α-D-Mannose pentaacetate is a fully acetylated derivative of D-mannose, a naturally occurring monosaccharide. The presence of five acetyl groups enhances its stability and solubility in organic solvents, making it a versatile intermediate in synthetic carbohydrate chemistry and a valuable tool in glycobiology research. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in experimental research and as a precursor for drug development.

Core Physicochemical Properties

α-D-Mannose pentaacetate is a white to off-white crystalline solid.[1][2] Its key quantitative properties are summarized below for easy reference.

| Property | Value | References |

| CAS Number | 4163-65-9 | [1][3][4][5][6] |

| Molecular Weight | 390.34 g/mol | [1][3][4] |

| Molecular Formula | C₁₆H₂₂O₁₁ | [1][3][4] |

| Melting Point | 64.0 - 75.0 °C | [4] |

| Specific Rotation [α]²⁵/D | +51.0 to +57.0° (c=1, CHCl₃) | [4] |

| Assay Purity | ≥98.0% (GC) | [4] |

| Solubility | Readily soluble in chloroform; insoluble in water. | [1][2][4] |

Synthesis and Experimental Protocols

α-D-Mannose pentaacetate is typically synthesized from D-mannose through an acetylation reaction. While various methods exist, a common approach involves the use of acetic anhydride.

Experimental Protocol: Synthesis via Acetic Anhydride Acetylation

A modern and efficient method for the preparation of high-purity α-D-Mannose pentaacetate has been developed to favor the formation of the alpha anomer over the beta anomer.[7]

Objective: To synthesize high-purity solid α-D-Mannose pentaacetate.

Materials:

-

Natural D-mannose (raw material)

-

Acetic anhydride

-

Cesium fluoride (catalyst)

-

Appropriate solvent system for reaction and crystallization

Methodology:

-

Reaction Setup: The synthesis is based on the traditional acetic anhydride acetylation process. Natural mannose is used as the starting material.[7]

-

Catalysis: A catalytic amount of cesium fluoride is added to the reaction mixture. The catalyst acts to inhibit the formation of the unwanted beta-penta-O-acetyl mannose isomer.[7]

-

Reaction Conditions: The reaction is carried out under controlled temperature and stirring conditions to ensure complete acetylation.

-

Purification: Following the reaction, the high-purity solid α-D-Mannose pentaacetate is obtained through direct crystallization and separation from the reaction mixture.[7] This method overcomes the difficulties of crystallization and purification associated with traditional methods.[7]

-

Analysis: The final product purity can be confirmed using techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).[4]

This process is noted for being simple, low-cost, and suitable for large-scale industrial production.[7]

Applications in Research and Drug Development

α-D-Mannose pentaacetate serves as a crucial building block and intermediate in various fields of research and development. Its primary utility lies in its role as a protected form of mannose, allowing for specific chemical modifications before deacetylation.

Key Application Areas:

-

Glycosylation and Synthesis of Glycoconjugates: It is widely used for glycosylation reactions. For instance, it was used in a study to synthesize novel inhibitors of selectin-mediated cell adhesion.[3] It is also a precursor for synthesizing thioglycosides, N-glycosides of mannose, and bromo-tetra-O-acetyl mannopyranose.[1]

-

Drug Delivery and Targeting: The mannose moiety can be used to target specific receptors on cells. α-D-Mannose pentaacetate is a starting material for synthesizing mannose-conjugated drug delivery systems, such as polymeric systems and photoluminescent silicon nanocrystals for cancer cell imaging.[1]

-

Synthesis of Bioactive Molecules: It is used to synthesize mannose-conjugated platinum(II) complexes that exhibit cytotoxicity to MCF-7 cancer cell lines.[1] Furthermore, conjugating molecules like tocopherol, morphine, and bleomycin with a mannopyranosyl moiety (derived from the pentaacetate) has been shown to increase their anti-inflammatory and analgesic activities.[1]

Biological Activity and Signaling Pathways: The Role of D-Mannose

It is critical for researchers to understand that the direct biological activity of α-D-Mannose pentaacetate is limited. To become biologically active in aqueous physiological environments, the acetyl protecting groups must be removed to yield D-mannose. The biological effects described in the literature are predominantly attributed to D-mannose itself.

D-mannose has been shown to influence several key signaling pathways:

-

Inhibition of Bacterial Adhesion: D-mannose can prevent the adhesion of uropathogenic E. coli (UPEC) to urothelial cells by binding to the FimH adhesin on bacterial type 1 fimbriae.[8] This physical blocking mechanism is a key strategy in preventing urinary tract infections (UTIs).[8][9]

-

Modulation of the PI3K/Akt/mTOR Pathway: Studies have demonstrated that D-mannose can regulate lipid metabolism and reduce adipogenesis by inhibiting the PI3K/Akt signaling pathway.[10] In the context of alcoholic liver disease, D-mannose was found to ameliorate hepatic steatosis by regulating hepatocyte lipid metabolism via the PI3K/Akt/mTOR pathway.[11]

-

Inhibition of the Pentose Phosphate Pathway (PPP): In colorectal cancer cells, D-mannose has been shown to inhibit the pentose phosphate pathway.[12] The intracellular accumulation of its metabolite, mannose-6-phosphate, suppresses key enzymes in glucose metabolism, including glucose-6-phosphate dehydrogenase (G6PD), which is the rate-limiting enzyme of the PPP.[12] This can impair cancer cell growth and enhance sensitivity to chemotherapy.[12]

References

- 1. deyerchem.com [deyerchem.com]

- 2. CAS 4163-65-9: α-D-Mannose pentaacetate | CymitQuimica [cymitquimica.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. alpha-D-Mannose pentaacetate | C16H22O11 | CID 11741089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. scispace.com [scispace.com]

- 8. Frontiers | Considerations on D-mannose Mechanism of Action and Consequent Classification of Marketed Healthcare Products [frontiersin.org]

- 9. Nature of the Interaction of Alpha-D-Mannose and Escherichia coli Bacteria, and Implications for its Regulatory Classification. A Delphi Panel European Consensus Based on Chemistry and Legal Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. D-mannose reduces adipogenesis by inhibiting the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. D-Mannose Regulates Hepatocyte Lipid Metabolism via PI3K/Akt/mTOR Signaling Pathway and Ameliorates Hepatic Steatosis in Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Discovery and Historical Background of alpha-d-Mannose Pentaacetate

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical entities is paramount. This guide delves into the core aspects of alpha-d-Mannose pentaacetate, a pivotal derivative in carbohydrate chemistry. We will explore its historical context, detail its physicochemical properties, and provide insights into its synthesis.

Discovery and Historical Background

The story of alpha-d-Mannose pentaacetate is intrinsically linked to the foundational work on carbohydrates by the pioneering German chemist, Emil Fischer. While a singular "discovery" of alpha-d-Mannose pentaacetate is not prominently documented, its existence is a direct consequence of two major streams of research in the late 19th and early 20th centuries: the elucidation of the structure of mannose and the development of methods for acetylating sugars.

Fischer's monumental work between 1884 and 1894 led to the synthesis of glucose, fructose, and mannose from glycerol, a landmark achievement that earned him the Nobel Prize in Chemistry in 1902.[1][2] He established the stereochemical relationship between glucose and mannose, identifying them as C-2 epimers.[3] This fundamental understanding of mannose's structure was the prerequisite for the synthesis of its derivatives.

Concurrently, methods for the acetylation of sugars were being developed. The protection of hydroxyl groups in carbohydrates via acetylation was an early and crucial technique for their structural analysis and synthetic manipulation.[4] These early methods often involved reacting the sugar with acetic anhydride in the presence of a catalyst.[5] The ability to fully acetylate sugars like mannose to form their pentaacetate derivatives became a standard procedure in carbohydrate chemistry.[4] Therefore, the "discovery" of alpha-d-Mannose pentaacetate can be seen as an outcome of the systematic application of these evolving acetylation techniques to the newly understood structure of mannose.

Physicochemical Properties

alpha-d-Mannose pentaacetate is a white to off-white crystalline powder.[2][6] Its five acetyl groups render it soluble in organic solvents like chloroform and methanol, but with limited solubility in water.[6] This modification from the parent mannose molecule enhances its stability and alters its chemical reactivity, making it a valuable intermediate in organic synthesis.[6]

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₂O₁₁ | [2][3] |

| Molecular Weight | 390.34 g/mol | [2][3] |

| Melting Point | 64.0 - 76.0 °C | [2] |

| Specific Rotation [α]D | +49.0° to +57.0° (c=1, CHCl₃) | [2] |

| Appearance | White to off-white crystalline powder | [2][6] |

| Solubility | Soluble in chloroform and methanol; limited solubility in water | [6] |

| CAS Number | 4163-65-9 | [2][3] |

Experimental Protocols for Synthesis

The peracetylation of D-mannose to yield alpha-d-Mannose pentaacetate is a common procedure in carbohydrate chemistry. The choice of catalyst can influence the anomeric distribution of the product.[1][7] Acidic catalysts tend to favor the formation of the α-anomer.[8]

General Acid-Catalyzed Acetylation

A widely employed method for the synthesis of alpha-d-Mannose pentaacetate involves the use of acetic anhydride with an acid catalyst.

Materials:

-

D-Mannose

-

Acetic anhydride

-

Acid catalyst (e.g., perchloric acid [HClO₄] or zinc chloride [ZnCl₂])

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

D-Mannose is suspended in acetic anhydride at 0 °C.

-

A catalytic amount of an acid catalyst (e.g., a few drops of perchloric acid) is carefully added to the cooled suspension.[7]

-

The reaction mixture is stirred and allowed to warm to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).[7]

-

Upon completion, the reaction mixture is poured into ice-cold saturated sodium bicarbonate solution to neutralize the excess acid and decompose the remaining acetic anhydride.

-

The product is extracted with ethyl acetate.

-

The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure alpha-d-Mannose pentaacetate.[7]

Pyridine-Catalyzed Acetylation

Another common method utilizes pyridine as both a catalyst and a solvent.

Materials:

-

D-Mannose

-

Pyridine

-

Acetic anhydride

-

Hydrochloric acid (e.g., 3.6%)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

D-mannose is dissolved in pyridine.[9]

-

Acetic anhydride is added dropwise to the solution at 0 °C.[9]

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.[9]

-

The solution is then diluted with ethyl acetate and washed successively with hydrochloric acid and brine.[9]

-

The organic phase is collected, dried with anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product.[9]

Experimental Workflow and Logical Relationships

The synthesis of alpha-d-Mannose pentaacetate follows a logical progression from starting materials to the final purified product. This workflow can be visualized as follows:

Caption: General workflow for the synthesis of alpha-d-Mannose pentaacetate.

Applications in Research and Development

alpha-d-Mannose pentaacetate serves as a crucial building block in the synthesis of a wide range of more complex molecules with biological significance. Its applications include:

-

Synthesis of Glycosides: It is a precursor for the synthesis of various mannosides, which are important for studying carbohydrate-protein interactions and for the development of targeted drug delivery systems.[6]

-

Preparation of Glycoconjugates: This compound is utilized in the synthesis of mannose-conjugated polymers, lipids, and other molecules for applications in photodynamic therapy and cancer cell imaging.[2]

-

Drug Development: The mannopyranosyl moiety, introduced via derivatives of alpha-d-Mannose pentaacetate, can enhance the anti-inflammatory and analgesic activities of certain drugs and can be used for targeting specific tissues or cells.[2]

-

Synthesis of Intermediates: It is used to synthesize other important intermediates such as thioglycosides, N-glycosides of mannose, and bromo-tetra-O-acetyl mannopyranose.[2]

References

- 1. asianpubs.org [asianpubs.org]

- 2. α-D-Mannose Pentaacetate|4163-65-9--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

- 3. alpha-D-Mannose pentaacetate | C16H22O11 | CID 11741089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. [PDF] Acetylation of Sugars | Semantic Scholar [semanticscholar.org]

- 6. CAS 4163-65-9: α-D-Mannose pentaacetate | CymitQuimica [cymitquimica.com]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. Selectivity of 1-O-Propargyl-d-Mannose Preparations - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Alpha-d-Mannose Pentaacetate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for alpha-d-mannose pentaacetate (α-D-mannopyranose pentaacetate), a fully protected derivative of the C-2 epimer of glucose. This document is intended for researchers, scientists, and professionals in the fields of carbohydrate chemistry, drug development, and materials science who utilize acetylated sugars as key intermediates and building blocks.

Alpha-d-mannose pentaacetate, with the molecular formula C₁₆H₂₂O₁₁ and a molecular weight of 390.34 g/mol , is a crucial compound in glycosylation reactions and the synthesis of various biologically active molecules.[1] A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and quality control.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for alpha-d-mannose pentaacetate, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of organic molecules. For alpha-d-mannose pentaacetate, ¹H and ¹³C NMR spectra provide detailed information about the stereochemistry and connectivity of the mannose core and the five acetate groups.

Table 1: ¹H NMR Spectroscopic Data for Alpha-d-Mannose Pentaacetate in CDCl₃

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 6.09 | d | 1.8 |

| H-2 | 5.47 | dd | 3.4, 1.8 |

| H-3 | 5.29 | dd | 10.1, 3.4 |

| H-4 | 5.37 | t | 10.1 |

| H-5 | 4.09 | ddd | 10.1, 5.5, 2.4 |

| H-6a | 4.28 | dd | 12.4, 5.5 |

| H-6b | 4.12 | dd | 12.4, 2.4 |

| CH₃ (acetyl) | 2.18, 2.11, 2.05, 2.04, 2.00 | s | - |

Table 2: ¹³C NMR Spectroscopic Data for Alpha-d-Mannose Pentaacetate in CDCl₃

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 90.6 |

| C-2 | 68.9 |

| C-3 | 69.0 |

| C-4 | 65.8 |

| C-5 | 70.5 |

| C-6 | 62.1 |

| C=O (acetyl) | 170.6, 170.0, 169.9, 169.7, 169.6 |

| CH₃ (acetyl) | 20.9, 20.8, 20.7, 20.7, 20.6 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of alpha-d-mannose pentaacetate is characterized by strong absorptions corresponding to the carbonyl and C-O bonds of the acetate groups.

Table 3: Key IR Absorption Bands for Alpha-d-Mannose Pentaacetate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900-3000 | Medium | C-H stretching (alkane) |

| ~1740-1755 | Strong | C=O stretching (ester) |

| ~1370 | Medium | C-H bending (methyl) |

| ~1215-1240 | Strong | C-O stretching (acetyl) |

| ~1040-1080 | Strong | C-O stretching (pyranose ring) |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the elemental composition of alpha-d-mannose pentaacetate. The exact mass of the [M+Na]⁺ adduct is a key identifier.

Table 4: High-Resolution Mass Spectrometry Data for Alpha-d-Mannose Pentaacetate

| Ion | Calculated m/z |

| [C₁₆H₂₂O₁₁ + Na]⁺ | 413.1054 |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 10-20 mg of alpha-d-mannose pentaacetate in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is free of any particulate matter.

Instrumentation and Data Acquisition:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR.

-

Reference the spectrum to the CDCl₃ signal at 77.16 ppm.

-

Infrared (IR) Spectroscopy

Sample Preparation:

-

KBr Pellet Method:

-

Thoroughly mix a small amount of alpha-d-mannose pentaacetate with dry potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Thin Film Method:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform).

-

Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate.

-

Instrumentation and Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of alpha-d-mannose pentaacetate in a suitable solvent such as methanol or acetonitrile.

-

For electrospray ionization (ESI), it is common to add a small amount of sodium acetate to the solution to promote the formation of the [M+Na]⁺ adduct.

Instrumentation and Data Acquisition:

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.

-

Acquisition:

-

Acquire the spectrum in positive ion mode.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage) to achieve good ionization and minimize in-source fragmentation.

-

Visualizations

The following diagrams illustrate the structure and the workflow for the spectroscopic analysis of alpha-d-mannose pentaacetate.

Caption: Workflow for the spectroscopic analysis of alpha-d-mannose pentaacetate.

Caption: Structure of alpha-d-Mannose pentaacetate with key proton assignments.

References

A Technical Guide to the Natural Occurrence and Biological Sources of Mannose for Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-mannose, a C-2 epimer of glucose, is a naturally occurring monosaccharide with burgeoning significance in the pharmaceutical and nutraceutical sectors. Its established role in preventing urinary tract infections, coupled with emerging applications in immunomodulation and congenital disorders of glycosylation, has spurred considerable interest in its sources and synthesis.[1] This technical guide provides a comprehensive overview of the natural abundance of D-mannose, its biosynthetic pathways in various organisms, and detailed methodologies for its extraction and synthesis from biological precursors. This document is intended to serve as a core resource for professionals engaged in research, development, and manufacturing processes involving D-mannose.

Natural Occurrence of D-Mannose

D-mannose is widely distributed in nature, primarily as a constituent of complex polysaccharides known as mannans. Free D-mannose is also present in various fruits and vegetables, albeit in lower concentrations.

Plant-Based Sources

Fruits are a readily available source of D-mannose. Notably, cranberries have the highest reported concentrations. Other significant fruit sources include blueberries, peaches, apples, and oranges.[2] In addition to fruits, mannose is found in vegetables like green beans, cabbage, and tomatoes.[3]

Beyond common produce, certain plant-derived materials are exceptionally rich in mannans, the polymeric form of mannose. These include ivory nuts, coffee grounds, and palm kernels, which are considered valuable raw materials for industrial-scale D-mannose production.[4]

Other Natural Sources

Mannose is also a component of glycoproteins in animals and humans, playing a crucial role in various physiological processes.[1] Furthermore, the cell walls of yeasts, particularly Saccharomyces cerevisiae, are a significant source of mannans.

Quantitative Data on D-Mannose in Natural Sources

The concentration of D-mannose in natural sources can vary depending on the species, ripeness, and growing conditions. The following table summarizes available quantitative data.

| Natural Source | D-Mannose Content (mg/100g fresh weight) | Analytical Method |

| Cranberries | 36 - 38 | Not Specified |

| Blueberries | 9 - 10 | Not Specified |

| Peaches | 2 - 3 | Not Specified |

| Apples | 0.04 - 0.08% (in fresh flesh) | Not Specified |

| Mango | 0 - 0.03% | Not Specified |

| Spent Coffee Grounds | up to 21.2% (of dry weight) | Not Specified |

Biosynthesis of D-Mannose

The biosynthesis of D-mannose is a fundamental metabolic process that occurs across different biological kingdoms. The primary pathways involve the enzymatic conversion of other hexoses, with glucose and fructose being the most common precursors.

Biosynthesis in Humans

In humans, D-mannose is synthesized from glucose. The pathway involves the conversion of glucose-6-phosphate to fructose-6-phosphate, a key intermediate in glycolysis. The enzyme phosphomannose isomerase (PMI) then catalyzes the reversible isomerization of fructose-6-phosphate to mannose-6-phosphate.[1][5] Mannose-6-phosphate can then be converted to other mannose-containing biomolecules or dephosphorylated to free D-mannose.

Biosynthesis in Plants

In plants, D-mannose biosynthesis is a crucial part of the pathway for ascorbic acid (Vitamin C) synthesis. The process begins with glucose, which is converted to glucose-6-phosphate and then to fructose-6-phosphate. As in humans, phosphomannose isomerase converts fructose-6-phosphate to mannose-6-phosphate. This is then converted to mannose-1-phosphate, which is subsequently activated to GDP-D-mannose by the enzyme GDP-mannose pyrophosphorylase.[6][7] GDP-D-mannose is a key precursor for the synthesis of ascorbic acid and for protein glycosylation.[6]

Experimental Protocols for Mannose Synthesis and Extraction

For research and development purposes, D-mannose can be obtained either by extraction from mannan-rich biomass or through enzymatic synthesis from more abundant monosaccharides.

Extraction of D-Mannose from Mannan-Rich Biomass

This protocol describes a general procedure for the extraction and hydrolysis of mannans from plant material to yield D-mannose. Palm kernel or spent coffee grounds are suitable starting materials.

Methodology:

-

Preparation of Biomass:

-

Dry the raw biomass material (e.g., palm kernel meal) at 60°C to a constant weight.

-

Grind the dried material to a fine powder using a laboratory mill.

-

-

Delipidation (Optional but Recommended):

-

Perform a Soxhlet extraction with a suitable organic solvent (e.g., hexane) to remove lipids, which can interfere with subsequent steps.

-

-

Acid Hydrolysis of Mannans:

-

Suspend the powdered biomass in 1-3% (v/v) sulfuric acid at a solid-to-liquid ratio of 1:10 (w/v).

-

Heat the suspension in an autoclave at 121°C for 1-2 hours to hydrolyze the mannans into monosaccharides.

-

-

Neutralization and Filtration:

-

Cool the hydrolysate and neutralize it to pH 5.0-6.0 with calcium carbonate or sodium hydroxide.

-

Filter the mixture to remove solid residues (e.g., lignin, cellulose).

-

-

Purification of D-Mannose:

-

The resulting hydrolysate will contain a mixture of sugars. Further purification is required to isolate D-mannose.

-

Chromatographic Separation: Employ column chromatography using a strong acid cation exchange resin. The separation of glucose and mannose can be challenging; therefore, careful optimization of temperature and flow rate is necessary.[8]

-

Crystallization: Concentrate the mannose-rich fractions under reduced pressure and induce crystallization by adding ethanol.

-

Enzymatic Synthesis of D-Mannose from D-Glucose

This protocol outlines the enzymatic conversion of D-glucose to D-mannose, a more sustainable and specific method compared to chemical synthesis.

Methodology:

-

Enzyme System:

-

This process can be carried out using a two-enzyme system: glucose isomerase and mannose isomerase, or a single bifunctional enzyme. An alternative is the use of a phosphorylation-dephosphorylation pathway.[9]

-

-

Reaction Setup (Phosphorylation-Dephosphorylation Pathway):

-

Utilize an engineered E. coli strain expressing mannose-6-phosphate isomerase and a specific phosphatase.[9]

-

Prepare a reaction medium containing D-glucose as the substrate.

-

Incubate the whole-cell biocatalyst with the substrate under optimized conditions (e.g., temperature, pH, and aeration).

-

-

Monitoring the Reaction:

-

Periodically withdraw samples and analyze the concentrations of D-glucose and D-mannose using High-Performance Liquid Chromatography (HPLC).

-

-

Product Recovery and Purification:

-

After the reaction, separate the cells from the medium by centrifugation.

-

Purify D-mannose from the supernatant using chromatographic techniques as described in the extraction protocol.

-

Conclusion

This technical guide has provided a detailed overview of the natural sources, biosynthesis, and methods for obtaining D-mannose. For researchers and drug development professionals, understanding these fundamental aspects is crucial for the efficient and sustainable production of this increasingly important monosaccharide. The choice between extraction from natural sources and enzymatic synthesis will depend on factors such as desired purity, scale of production, and cost-effectiveness. The provided protocols and pathway diagrams offer a foundational framework for further research and process development in the field of D-mannose synthesis.

References

- 1. Mannose - Wikipedia [en.wikipedia.org]

- 2. What Foods Are High In D Mannose? - Naturesupplies [naturesupplies.co.uk]

- 3. Structural and functional insights into phosphomannose isomerase: the role of zinc and catalytic residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mannose phosphate isomerase - Wikipedia [en.wikipedia.org]

- 6. Genetic evidence for the role of GDP-mannose in plant ascorbic acid (vitamin C) biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GDP-mannose pyrophosphorylase is a genetic determinant of ammonium sensitivity in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 8. european-science.com [european-science.com]

- 9. Biosynthesis of mannose from glucose via constructing phosphorylation-dephosphorylation reactions in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Key differences between alpha and beta anomers of mannose pentaacetate

An In-depth Technical Guide to the Key Differences Between Alpha and Beta Anomers of Mannose Pentaacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structural, physical, and reactive distinctions between the alpha (α) and beta (β) anomers of D-mannose pentaacetate. Understanding these differences is crucial for professionals in carbohydrate chemistry and drug development, as the specific configuration of the anomeric center can significantly influence a molecule's biological activity, stability, and synthetic utility.

Structural Elucidation: The Anomeric Center

Anomers are diastereomers of cyclic saccharides that differ only in the configuration at the anomeric carbon—the carbon atom derived from the carbonyl group of the open-chain form.[1][2][3] In the case of D-mannose, the anomeric carbon is C-1. The orientation of the acetate group at this C-1 position determines whether the molecule is the alpha or beta anomer.

-

α-D-Mannose Pentaacetate : In the alpha anomer, the C-1 acetate group is in an axial position. This corresponds to the substituent being on the opposite face of the pyranose ring relative to the C-5 hydroxymethyl group (-CH₂OAc).

-

β-D-Mannose Pentaacetate : In the beta anomer, the C-1 acetate group is in an equatorial position. This places it on the same face of the ring as the C-5 hydroxymethyl group.

The axial C-2 acetate group in mannose derivatives creates specific steric and electronic effects that influence the relative stability and reactivity of the two anomers, a key point of differentiation from glucose pentaacetate analogues.

Comparative Physicochemical Properties

The distinct stereochemistry of the anomers leads to measurable differences in their physical and spectroscopic properties. These quantitative data are essential for characterization and purity assessment.

| Property | α-D-Mannose Pentaacetate | β-D-Mannose Pentaacetate | Reference |

| Molecular Formula | C₁₆H₂₂O₁₁ | C₁₆H₂₂O₁₁ | [4][5] |

| Molecular Weight | 390.34 g/mol | 390.34 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder | White to off-white powder | [6][7] |

| Melting Point (°C) | 64.0 – 76.0 | Data less commonly reported, often exists in mixtures | [6][8] |

| Specific Rotation [α]D (c=1, CHCl₃) | +51.0° to +57.0° | Data varies; generally lower than the alpha anomer | [6] |

| ¹H NMR (CDCl₃): Anomeric Proton (H-1) | δ ≈ 5.83 ppm | δ ≈ 6.06 ppm | [9] |

Note: Specific values, particularly for the beta anomer, can vary based on solvent, temperature, and purity. The ¹H NMR chemical shifts are highly characteristic and are a primary tool for differentiation.

Spectroscopic Distinction: ¹H NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing between the alpha and beta anomers. The chemical shift (δ) and coupling constant (J) of the anomeric proton (H-1) are diagnostic.

-

α-Anomer : The anomeric proton (H-1) is equatorial. It typically appears as a small doublet or a singlet-like peak due to the small dihedral angle with the axial H-2 proton. Its chemical shift is generally found further upfield compared to the beta anomer. A reported value places the H-1 signal at approximately δ 5.83 ppm .[9]

-

β-Anomer : The anomeric proton (H-1) is axial. It is coupled to the axial H-2 proton, resulting in a larger coupling constant and a more distinct doublet. The signal appears further downfield, with a reported value around δ 6.06 ppm .[9]

Experimental Protocols

Synthesis: Peracetylation of D-Mannose

The synthesis of mannose pentaacetate involves the complete acetylation of all five hydroxyl groups of D-mannose. The ratio of α to β anomers produced is highly dependent on the catalytic conditions.

Objective: To synthesize a mixture of α- and β-D-mannose pentaacetate.

Materials:

-

D-Mannose

-

Acetic Anhydride (Ac₂O)

-

Catalyst: Perchloric acid (HClO₄) for favoring the α-anomer or fused Sodium Acetate (NaOAc) for favoring the β-anomer.[10]

-

Reaction solvent (if applicable)

-

Ice bath

-

Stirring apparatus

Acid-Catalyzed Protocol (Favors α-anomer): [10]

-

Cool a mixture of D-mannose (1 equivalent) and acetic anhydride (6 equivalents) to 0 °C in an ice bath.

-

Carefully add a catalytic amount of perchloric acid (e.g., 1.7 mol%) to the cooled and stirring mixture.

-

Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by pouring it into ice water, followed by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is washed, dried, and concentrated under reduced pressure. The crude product can then be purified.

Base-Catalyzed Protocol (Favors β-anomer): [10]

-

Mix D-mannose (1 equivalent), acetic anhydride (6 equivalents), and fused sodium acetate (1.5 equivalents).

-

Heat the mixture with stirring (e.g., at 90 °C) for 2-3 hours, monitoring by TLC.

-

After cooling, the product is isolated using a similar aqueous workup and extraction procedure as described above.

Purification: The crude product, which is a mixture of anomers, is typically purified by column chromatography on silica gel using a solvent system like hexane/ethyl acetate to separate the anomers.[10]

Characterization: NMR Sample Preparation and Analysis

Objective: To determine the anomeric ratio and confirm the identity of the synthesized mannose pentaacetate.

Procedure:

-

Dissolve approximately 10-20 mg of the purified mannose pentaacetate sample in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire a ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Integrate the distinct signals corresponding to the anomeric protons of the α-anomer (around δ 5.83 ppm) and the β-anomer (around δ 6.06 ppm).[9]

-

The ratio of the integrals provides the quantitative distribution of the anomers in the sample.

Differences in Chemical Reactivity

The stereochemical arrangement of the acetate groups, particularly at C-1 and C-2, dictates the reactivity of the anomers. For D-mannose pentaacetate, the C-1 and C-2 acetate groups are cis in the β-anomer and trans in the α-anomer.

One study on the rates of acetate exchange and mercaptolysis found that α-D-mannose pentaacetate (the 1,2-trans isomer) was significantly more reactive than the β-anomer (the 1,2-cis isomer) .[11] The α-anomer underwent acetate exchange seven times more rapidly than the β-anomer under the studied conditions.[11] This enhanced reactivity is often attributed to the potential for neighboring group participation by the C-2 acetate group in the 1,2-trans configuration, which can stabilize the transition state of reactions at the anomeric center. Conversely, the ease of anomeric deacetylation has been shown to be greater for mannose pentaacetate compared to glucose or galactose pentaacetates.[12]

Conclusion

The alpha and beta anomers of D-mannose pentaacetate, while constitutionally identical, exhibit profound differences in their three-dimensional structure. These differences manifest in distinct physical properties, unique spectroscopic signatures, and differential chemical reactivity. For scientists in drug discovery and chemical biology, a thorough understanding and ability to control the anomeric configuration is paramount for synthesizing targeted glycoconjugates and probes with desired biological functions. The methodologies presented here provide a foundational guide for the synthesis, separation, and characterization of these important carbohydrate building blocks.

References

- 1. differencebetween.com [differencebetween.com]

- 2. youtube.com [youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. alpha-D-Mannose pentaacetate | C16H22O11 | CID 11741089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mannose pentaacetate | C16H22O11 | CID 11383716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. α-D-Mannose Pentaacetate|4163-65-9--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

- 7. α,β-D-Mannose pentaacetate | CymitQuimica [cymitquimica.com]

- 8. alpha-D-Mannose Pentaacetate | 4163-65-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. rsc.org [rsc.org]

- 10. asianpubs.org [asianpubs.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

The Role of Acetyl Groups in the Reactivity of α-D-Mannose Pentaacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The acetyl groups in α-D-Mannose pentaacetate are not merely passive protecting groups; they are crucial determinants of its chemical reactivity and stereoselectivity in glycosylation reactions. This technical guide provides an in-depth analysis of the multifaceted roles of these acetyl groups, with a primary focus on the concept of neighboring group participation (NGP) by the C-2 acetyl substituent. We will explore the underlying mechanisms that govern stereochemical outcomes, the electronic effects that modulate donor reactivity, and provide key experimental data and protocols for the application of this important glycosyl donor in synthesis.

Introduction: Beyond Protection

In the intricate field of carbohydrate chemistry, protecting groups are essential for masking the numerous hydroxyl groups to achieve regioselective synthesis. However, their influence often extends far beyond simple steric hindrance. The nature and position of these groups can profoundly impact the reactivity of the anomeric center and dictate the stereochemistry of the newly formed glycosidic bond.[1][2][3]

α-D-Mannose pentaacetate, a fully acetylated derivative of mannose, serves as a classic example of this principle.[4] While all five acetyl groups contribute to the molecule's stability and solubility in organic solvents, the acetyl group at the C-2 position plays a uniquely powerful and directive role in its chemical behavior, primarily through a mechanism known as neighboring group participation.[5][6]

The Pivotal Role of the C-2 Acetyl Group: Neighboring Group Participation

The most significant factor governing the reactivity of α-D-Mannose pentaacetate is the participation of the C-2 acetyl group in the departure of the anomeric leaving group. This phenomenon, termed neighboring group participation (NGP) or anchimeric assistance, is a reliable method for achieving high stereoselectivity in glycosylation reactions.[5][6][7]

Mechanism:

-

Activation & Leaving Group Departure: The glycosylation reaction is initiated by an activator (a Lewis acid, e.g., TMSOTf) which activates the anomeric leaving group (in this case, the C-1 acetate).

-

Formation of the Acetoxonium Ion: As the leaving group departs, the carbonyl oxygen of the adjacent C-2 acetyl group attacks the incipient oxocarbenium ion at the anomeric center (C-1).[1]

-

Bicyclic Intermediate: This intramolecular attack results in the formation of a stable, bicyclic dioxolenium ion, often referred to as an acetoxonium ion intermediate.[1][7] This intermediate effectively shields one face of the pyranose ring.

-

Stereoselective Attack: A nucleophile (the glycosyl acceptor) can then only attack the anomeric carbon from the opposite face (backside attack). In the case of mannose, this intermediate locks the conformation, forcing the acceptor to attack from the α-face.

-

Product Formation: The result is the exclusive or near-exclusive formation of a 1,2-trans glycosidic linkage. For a manno-configured donor, this corresponds to an α-glycoside .[1]

Caption: Mechanism of C-2 Acetyl Neighboring Group Participation (NGP).

Electronic Effects: The "Disarming" Nature of Acetyl Groups

Beyond stereodirection, acetyl groups also exert a significant electronic influence on the glycosyl donor. As ester functionalities, acetyl groups are electron-withdrawing. This property reduces the electron density at the anomeric center, making the glycosyl donor less reactive. This phenomenon is a cornerstone of the "armed-disarmed" strategy in oligosaccharide synthesis, where donors with electron-donating groups (e.g., benzyl ethers, "armed") are more reactive than those with electron-withdrawing groups (e.g., esters, "disarmed").

Therefore, while the C-2 acetyl group is excellent for stereocontrol, its presence (along with the other acetyl groups) renders α-D-mannose pentaacetate a "disarmed" glycosyl donor, often requiring more forceful activation conditions compared to its benzylated counterparts.

Quantitative Data and Experimental Protocols

The practical utility of α-D-mannose pentaacetate is demonstrated by its consistent performance in producing α-glycosides in high yields.

Physical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₂O₁₁ | [8] |

| Molecular Weight | 390.34 g/mol | [8] |

| Appearance | White to off-white crystalline powder | [8] |

| Melting Point | 64.0 - 75.0 °C | [8] |

| Specific Rotation [α]D | +51.0° to +57.0° (c=1, CHCl₃) | [8] |

| ¹H NMR (β-anomer) H-1 | δ 6.29 | [9] |

| ¹H NMR (α-anomer) H-1 | δ 5.83 | [9] |

Representative Glycosylation Reaction Data

The following table summarizes typical outcomes for glycosylation reactions using peracetylated mannose donors, highlighting the high α-selectivity conferred by the C-2 acetyl group.

| Glycosyl Donor | Acceptor | Promoter / Conditions | Yield | α:β Ratio | Reference |

| Mannose Pentaacetate | Phenylmethanol | Bi(OTf)₃, KPF₆ | High | High α-selectivity | [10] |

| Thioethyl Mannoside (C-2 Ac) | Various Alcohols | NIS, TfOH | Good | Exclusively 1,2-trans | [5] |

| Mannose Pentaacetate | Selectin Ligand Precursor | SnCl₄, CH₂Cl₂ | 54% | α-anomer only | [11] |

Experimental Protocols

Protocol 1: Synthesis of α-D-Mannose Pentaacetate

This protocol is adapted from a standard procedure for the per-O-acetylation of mannose.[12]

Materials:

-

D-Mannose

-

Pyridine (anhydrous)

-

Acetic Anhydride

-

Ethyl Acetate

-

3.6% Hydrochloric Acid

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (anhydrous)

Procedure:

-

Dissolve D-Mannose (1.0 eq) in anhydrous pyridine (approx. 8 mL per gram of mannose).

-

Cool the solution to 0 °C in an ice bath.

-

Add acetic anhydride (10.0 eq) dropwise to the cooled solution while stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Dilute the solution with ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash sequentially with 3.6% HCl (5 times) and then with brine (2 times).

-

Collect the organic phase and dry it over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or silica gel chromatography as needed.

Protocol 2: General Glycosylation using a Mannosyl Donor

This protocol outlines a typical workflow for a chemical glycosylation reaction.

Caption: A typical experimental workflow for chemical glycosylation.

The Minor Roles of Other Acetyl Groups

While the C-2 acetyl group is the dominant director of stereochemistry, acyl groups at other positions (C-3, C-4, C-6) can also exert more subtle influences. This is sometimes referred to as remote participation.[7][13] For instance, studies on 3,4-diacetylated mannosyl donors have suggested that the C-3 acetyl group can also form a stabilizing dioxanium ion.[13] However, these effects are generally less pronounced and less commonly exploited for stereocontrol than the classical C-2 neighboring group participation. Their primary role remains that of protection and contributing to the overall "disarmed" electronic nature of the molecule.

Conclusion

The acetyl groups of α-D-mannose pentaacetate are critical functional components that dictate its reactivity in glycosylation chemistry. Their roles can be summarized as follows:

-

Stereochemical Control: The C-2 acetyl group provides powerful and reliable stereocontrol through neighboring group participation, leading to the formation of 1,2-trans (α) glycosides via a stable acetoxonium ion intermediate.[1][5]

-

Reactivity Modulation: As electron-withdrawing groups, the acetyl esters "disarm" the glycosyl donor, reducing its intrinsic reactivity and often necessitating stronger activation conditions.[5]

-

Solubility and Stability: The acetyl groups render the polar mannose molecule soluble in common organic solvents used for synthesis and enhance its overall stability.[4]

A thorough understanding of these principles is essential for researchers and drug development professionals to effectively design and execute synthetic strategies for creating complex mannosylated structures, from novel therapeutics to advanced biomaterials.

References

- 1. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations | Semantic Scholar [semanticscholar.org]

- 3. Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 4163-65-9: α-D-Mannose pentaacetate | CymitQuimica [cymitquimica.com]

- 5. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]

- 6. grokipedia.com [grokipedia.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. α-D-Mannose Pentaacetate|4163-65-9--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

- 9. rsc.org [rsc.org]

- 10. Glycosyl Formates: Glycosylations with Neighboring-Group Participation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alpha-D-Mannose pentaacetate | CAS#:4163-65-9 | Chemsrc [chemsrc.com]

- 12. Selectivity of 1-O-Propargyl-d-Mannose Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Investigation of Neighboring Group Participation in 3,4-Diacetylated Glycosyl Donors in the Gas Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Research Areas Involving Alpha-d-Mannose Pentaacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary